(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol
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Overview
Description
(1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol: is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a pyridin-2-yl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol typically involves the reaction of 2-pyridineethanol with piperidine derivatives under specific conditions. One common method includes the reaction of 2-pyridineethanol with piperidine in the presence of a base, such as sodium hydroxide, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridine-2-carboxylic acid or pyridine-2-aldehyde.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol is used as an intermediate for the synthesis of more complex molecules.
Biology and Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, antipsychotic, and anti-inflammatory properties .
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The piperidine ring may contribute to its binding affinity to these targets, while the pyridine moiety can enhance its pharmacokinetic properties .
Comparison with Similar Compounds
2-Pyridineethanol: A precursor in the synthesis of (1-(1-(Pyridin-2-yl)ethyl)piperidin-2-yl)methanol, used in organic synthesis.
Piperidine: A simple cyclic amine used as a building block in organic chemistry.
Uniqueness: this compound is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and pharmacological properties. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
[1-(1-pyridin-2-ylethyl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11(13-7-2-4-8-14-13)15-9-5-3-6-12(15)10-16/h2,4,7-8,11-12,16H,3,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMPUWQLONXYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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